6-Amino-1-Boc-1-azaspiro[3.3]heptane

Medicinal Chemistry Bioisosteres Drug Design

6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1374659-19-4) is a spirocyclic amine building block characterized by a rigid azaspiro[3.3]heptane core with a Boc-protected primary amine at the 6-position. This compound serves as a versatile intermediate in medicinal chemistry, enabling the construction of conformationally constrained drug candidates.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1374659-19-4
Cat. No. B1398521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-Boc-1-azaspiro[3.3]heptane
CAS1374659-19-4
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC12CC(C2)N
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(13)6-8(12)7-11/h8H,4-7,12H2,1-3H3
InChIKeyBGRGEIZJUAJNAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1374659-19-4): Procuring a Core Azaspiro[3.3]heptane Building Block for Constrained Scaffold Design


6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1374659-19-4) is a spirocyclic amine building block characterized by a rigid azaspiro[3.3]heptane core with a Boc-protected primary amine at the 6-position . This compound serves as a versatile intermediate in medicinal chemistry, enabling the construction of conformationally constrained drug candidates. It belongs to the broader class of azaspiro[3.3]heptanes, which have been validated as bioisosteres of common heterocycles like piperidine [1] and are recognized for their favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability compared to their cyclohexane counterparts [2].

Why 6-Amino-1-Boc-1-azaspiro[3.3]heptane Cannot Be Directly Replaced by Simple Amines or Non-Spirocyclic Analogs


Generic substitution of 6-Amino-1-Boc-1-azaspiro[3.3]heptane with simpler amines like piperidine or linear diamines is scientifically unjustified due to fundamental differences in three-dimensional geometry and physicochemical properties. The rigid spirocyclic framework of this compound enforces a unique conformational constraint and exit vector orientation that cannot be replicated by flexible or planar analogs [1]. This constraint is not merely structural; it translates into quantifiable differences in solubility, metabolic stability, and biological target engagement. Replacing this building block with a generic alternative risks altering the overall molecular shape, potentially eliminating critical binding interactions or introducing unfavorable pharmacokinetic profiles that are not present with the spirocyclic scaffold [2].

Quantitative Evidence for Selecting 6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1374659-19-4) Over Comparative Building Blocks


Validated Bioisosteric Replacement of Piperidine with Quantifiable Impact on Drug Activity

The 1-azaspiro[3.3]heptane core, of which this compound is a functionalized derivative, has been experimentally validated as a bioisostere of the piperidine ring. This is supported by the direct replacement of the piperidine fragment in the anesthetic drug bupivacaine with the 1-azaspiro[3.3]heptane scaffold, resulting in a new, patent-free analogue that retained high biological activity [1]. This demonstrates that the spirocyclic core is not just a steric mimic but a functional substitute for a common pharmacophore, offering a tangible advantage in drug discovery programs seeking to escape existing intellectual property while maintaining potency.

Medicinal Chemistry Bioisosteres Drug Design

Superior Aqueous Solubility Compared to Common Heterocyclic Surrogates

Azaspiro[3.3]heptane derivatives, including this compound's core, exhibit significantly higher aqueous solubility than their common heterocyclic surrogates, such as piperidines, piperazines, and morpholines [1]. While direct solubility data for this exact Boc-protected derivative is not publicly disclosed, the class-level inference from multiple studies on closely related spiro[3.3]heptanes consistently shows this trend [2]. This improved solubility is a key differentiator in early-stage drug discovery, where poor solubility can halt the development of otherwise promising compounds.

Physicochemical Properties Solubility ADME

Improved Metabolic Stability Profile for Enhanced In Vivo Performance

Compounds containing the azaspiro[3.3]heptane motif, including the core structure of this product, have demonstrated a trend towards higher metabolic stability in comparison to their cyclohexane and piperidine analogues [1]. This class-level advantage has been observed in various drug-like scaffolds, including fluoroquinolones, where mounting the azaspiro[3.3]heptane framework led to compounds with similar or even improved metabolic stability [2]. While specific intrinsic clearance data for 6-Amino-1-Boc-1-azaspiro[3.3]heptane is not available, the established behavior of its parent core strongly suggests a beneficial impact on metabolic profile, a critical parameter for oral bioavailability and dosing frequency.

Drug Metabolism Pharmacokinetics Metabolic Stability

Conformational Constraint and Defined Exit Vectors for Rational Drug Design

The azaspiro[3.3]heptane ring system, including the 6-amino substituted derivative, imposes a high degree of conformational rigidity that is not present in flexible piperidine or cyclohexane rings. X-ray crystallographic analysis of related azaspiro[3.3]heptane building blocks reveals a well-defined, three-dimensional structure with distinct exit vectors [1]. This is in stark contrast to the dynamic, interconverting conformations of piperidine, which can lead to ambiguous structure-activity relationships. The rigid scaffold of 6-Amino-1-Boc-1-azaspiro[3.3]heptane provides a single, predictable conformation, allowing for more rational, structure-based drug design and the precise placement of functional groups for optimal target engagement.

Structural Biology Conformational Analysis Medicinal Chemistry

Availability of Stereochemically Defined Cis/Trans Isomers for SAR Fine-Tuning

The compound 6-Amino-1-Boc-1-azaspiro[3.3]heptane is available as a mixture or as individual cis- (CAS 1638761-25-7) and trans- (CAS 1638767-68-6) isomers . This is a critical differentiator compared to many simpler amine building blocks where stereochemical control is not possible or relevant. The ability to procure and test each diastereomer allows medicinal chemists to systematically explore the impact of three-dimensional shape on biological activity, target selectivity, and physicochemical properties. This level of stereochemical control is essential for optimizing lead compounds and can be the deciding factor between a potent, selective drug candidate and a promiscuous, off-target binder.

Stereochemistry Medicinal Chemistry Structure-Activity Relationship

High-Value Applications of 6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1374659-19-4) in Drug Discovery and Development


Design of Patent-Evading Piperidine Bioisosteres

Medicinal chemists seeking to improve the intellectual property position of piperidine-containing drug candidates should use 6-Amino-1-Boc-1-azaspiro[3.3]heptane as a direct precursor to the 1-azaspiro[3.3]heptane bioisostere. The proven ability of this core to replace piperidine while retaining high biological activity (as demonstrated in the bupivacaine example) [1] allows for the creation of novel chemical matter that can bypass existing composition-of-matter patents, a critical strategy in competitive therapeutic areas.

Optimizing Solubility and Metabolic Stability of Lead Compounds

Researchers facing poor solubility or high metabolic clearance in their lead series can strategically incorporate this building block. The established class-level benefits of the azaspiro[3.3]heptane scaffold—specifically, a trend towards higher aqueous solubility and improved metabolic stability compared to piperidine and cyclohexane analogs [2]—make it a valuable tool for improving the developability profile of drug candidates. Its use is particularly indicated for orally administered drugs where these parameters are critical for bioavailability and sustained exposure.

Conformational Restriction for Structure-Based Drug Design

In projects where a flexible piperidine or cyclohexane ring is hypothesized to adopt multiple conformations, leading to ambiguous SAR or off-target effects, 6-Amino-1-Boc-1-azaspiro[3.3]heptane offers a solution. Its rigid, spirocyclic framework locks the molecule into a single, well-defined conformation with predictable exit vectors, as confirmed by X-ray crystallography of related compounds [3]. This makes it an ideal building block for structure-based drug design, enabling the precise positioning of functional groups for optimal interaction with a biological target and potentially increasing target selectivity.

Systematic Stereochemical SAR Exploration

When the relative stereochemistry of the 6-amino group is crucial for target binding or selectivity, the availability of this compound in defined cis and trans isomers is a major advantage. Researchers can procure both diastereomers and evaluate them in parallel biological assays to map the stereochemical requirements of the target binding pocket. This systematic approach accelerates the identification of the most potent and selective stereoisomer, streamlining lead optimization and reducing the risk of pursuing an inactive or promiscuous stereoisomer.

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